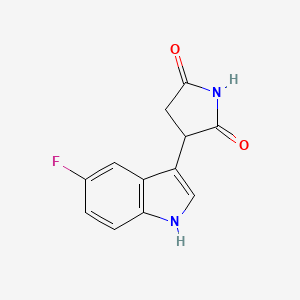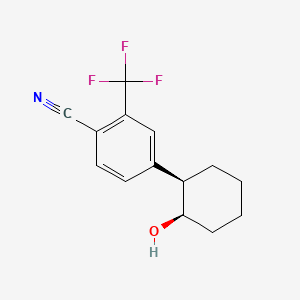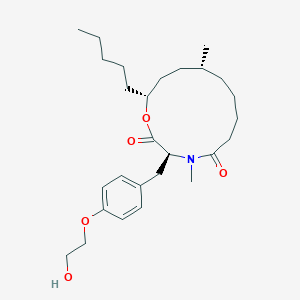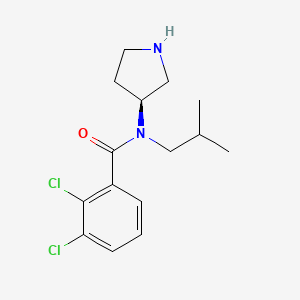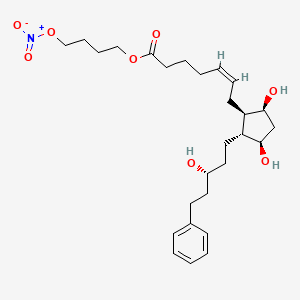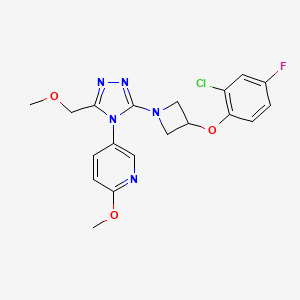
PHA-543613
概述
描述
PHA-543613 是一种强效且选择性地作用于神经烟碱乙酰胆碱受体 α7 亚型的激动剂。它以其高脑渗透性和良好的口服生物利用度而闻名。 该化合物正在开发中,有望成为治疗精神分裂症和阿尔茨海默病认知障碍的潜在药物 .
科学研究应用
PHA-543613 具有广泛的科学研究应用,包括:
化学: 它被用作研究 α7 烟碱乙酰胆碱受体的工具化合物。
生物学: 它被用于研究烟碱乙酰胆碱受体在各种生物过程中的作用。
医学: 它正在被研究其在治疗精神分裂症和阿尔茨海默病认知障碍中的潜在治疗效果。
工业: 它被用于开发针对烟碱乙酰胆碱受体的新药.
作用机制
PHA-543613 通过选择性地与烟碱乙酰胆碱受体 α7 亚型结合而发挥其作用。这种结合会导致这些受体活化,进而调节各种信号通路。 已证明活化 α7 烟碱乙酰胆碱受体可以减少兴奋毒性,保护纹状体多巴胺能神经元,并增强认知功能 .
生化分析
Biochemical Properties
PHA-543613 interacts with the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs), displaying selectivity for α7-nAChR over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors . The Ki value of this compound for α7 nAChR is 8.8 nM , indicating a high affinity for this receptor.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in oral keratinocytes exposed to Porphyromonas gingivalis, a pathogen associated with periodontal disease . This suggests that this compound can modulate inflammatory responses at the cellular level.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with α7 nAChRs. Upon binding to these receptors, this compound can modulate various cellular processes. For example, it has been shown to downregulate NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit, and promote STAT-3 signaling by maintenance of phosphorylation . These molecular interactions contribute to the anti-inflammatory effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to robustly potentiate acetylcholine-evoked firing activity in rat hippocampal neurons
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study using a rat model of brain excitotoxicity, this compound at a dose of 4 and 12 mg/kg was found to increase p-Akt and decrease p-GSK-3 and CC3 expressions in the ipsilateral hemisphere, reduce the neuronal cell death in the perihematomal area, and attenuate behavioral deficits and brain edema at 72 hours after intracerebral hemorrhage .
Transport and Distribution
This compound is known to be brain-penetrant and orally active , suggesting that it can cross the blood-brain barrier and be distributed within the brain
准备方法
PHA-543613 可以通过一系列化学反应合成。合成路线包括制备 N-[(3R)-1-氮杂双环[2.2.2]辛-3-基]呋喃[2,3-c]吡啶-5-甲酰胺。反应条件通常涉及使用特定试剂和催化剂来获得所需产物。 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行优化 .
化学反应分析
PHA-543613 会发生各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。
还原: 此反应涉及添加氢或去除氧气。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。
取代: 此反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或亲核试剂。
相似化合物的比较
PHA-543613 在其对烟碱乙酰胆碱受体 α7 亚型的选择性方面是独特的。类似化合物包括:
尼非拉塞坦: 另一种靶向烟碱乙酰胆碱受体的化合物,但具有不同的选择性和作用。
PHA-408: 具有类似应用但不同分子靶点的化合物。
PHA-665752: 另一种用于类似研究领域的化合物,但具有不同的性质和作用机制
属性
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKZCLGGYKRDES-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047284 | |
| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-53-0 | |
| Record name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHA-543613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478149530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHA-543613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36R9KVD6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PHA-543613 binds to α7nAChR, a ligand-gated ion channel, and activates it. [, , ] This activation leads to a cascade of downstream effects, including:
- Calcium influx: α7nAChR activation allows calcium ions to enter the cell, triggering various signaling pathways. []
- Modulation of neurotransmitter release: This can influence neuronal excitability and synaptic plasticity, potentially contributing to its cognitive-enhancing effects. [, , ]
- Anti-inflammatory effects: α7nAChR activation can suppress the production of pro-inflammatory cytokines and modulate immune cell activity, contributing to its potential in treating inflammatory conditions. [, , , , ]
- Neuroprotection: this compound has shown the ability to protect neurons from damage in various experimental models of neurological disorders, potentially by modulating pathways involved in cell survival and reducing oxidative stress. [, , , , ]
ANone: The molecular formula of this compound is C16H19N3O2, and its molecular weight is 297.35 g/mol. [, ]
ANone: While the provided research papers do not offer comprehensive spectroscopic data, one study employed capillary electrophoresis with a specific sulfated β-cyclodextrin to assess the enantiomeric purity of this compound. [] This method suggests the utilization of UV-Vis spectroscopy for detection, as it mentions detection at a wavelength of 220 nm. []
ANone: Researchers have employed various in vitro and in vivo models to study this compound, including:
- Murine dermal fibroblasts (MDFs): To investigate its anti-fibrotic properties. []
- Primary microglia: To study its anti-inflammatory effects and impact on microglial activation. []
- Oral keratinocytes: To examine its influence on interleukin-8 expression induced by Porphyromonas gingivalis, a periodontal pathogen. [, ]
- Bleomycin-induced skin fibrosis model: To assess its anti-fibrotic effects. []
- Intracerebral hemorrhage (ICH) models: To evaluate its neuroprotective effects in stroke. [, ]
- Dextran sodium sulfate (DSS)-induced colitis model: To study its potential in inflammatory bowel disease. []
- Rat model of Parkinson's disease: To investigate its neuroprotective effects on dopaminergic neurons. []
- Rat models of Huntington's disease: To assess its neuroprotective effects and explore the involvement of heme oxygenase-1. []
ANone: Several studies directly compare this compound with other α7nAChR agonists and alternative treatments:
- Anti-fibrotic effects: In the bleomycin-induced skin fibrosis model, this compound showed comparable efficacy to another α7nAChR agonist, PNU-282987. []
- Neuroprotection in ICH: this compound demonstrated similar neuroprotective effects to PNU-282987. [] Notably, both drugs were more effective than the α7nAChR antagonist methyllycaconitine, highlighting the importance of α7nAChR activation in mediating these effects. []
- Cognitive enhancement: In a rat model of age-related cognitive decline, this compound showed synergistic effects when combined with memantine, an approved medication for Alzheimer’s disease. [] This suggests potential benefits of combination therapies over monotherapy approaches.
ANone: The α7nAChR plays a critical role in various cognitive functions, including learning, memory, and attention. [, , , ] Additionally, it modulates neurotransmitter release, influences synaptic plasticity, and contributes to neuroprotection. [, , , , , , , ]
ANone: Research indicates potential sex differences in the response to this compound. In a mouse model of colitis, this compound showed efficacy in male mice but not in female mice. [] This difference suggests a potential role of sex hormones in modulating the effects of α7nAChR activation. []
ANone: The cholinergic anti-inflammatory pathway is a neuroimmune mechanism where activation of α7nAChRs on immune cells suppresses the production of pro-inflammatory cytokines. [, , , , , ] this compound, by activating α7nAChRs, can modulate this pathway and potentially contribute to its anti-inflammatory effects. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea](/img/structure/B1679676.png)
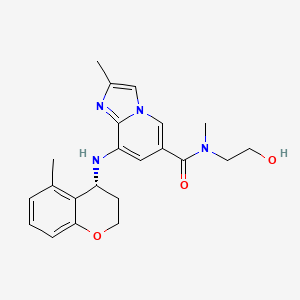
![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
